2-(Cyanomethyl)benzoyl chloride

Übersicht

Beschreibung

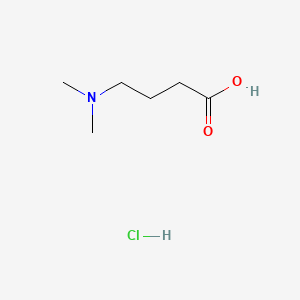

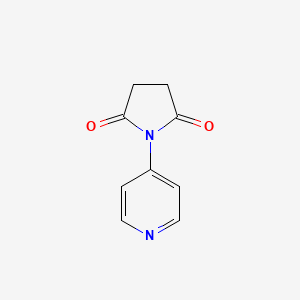

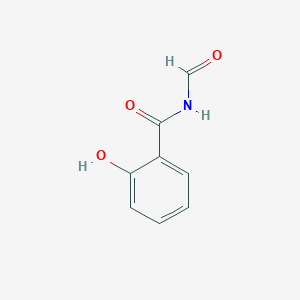

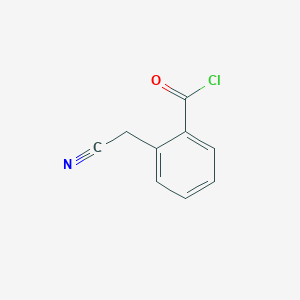

2-(Cyanomethyl)benzoyl chloride is an important organic compound extensively used in scientific research and industry. It is a chemical intermediate used in the synthesis of numerous pharmaceuticals, agrochemicals, and specialty chemicals. The molecular formula of 2-(Cyanomethyl)benzoyl chloride is C9H6ClNO and its molecular weight is 179.61 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

2-(Cyanomethyl)benzoyl chloride, through its derivative benzoyl chloride, has been incorporated into ethylene acrylic acid polymer matrices for antimicrobial purposes. The modified ionomer films exhibited significant antimicrobial activity against fungi such as Penicillium sp. and Aspergillus sp., highlighting its potential as a food preservative to control microbial contamination (Matche, Kulkarni, & Raj, 2006).

Synthesis of Naphthalenes and Anthracenes

Research shows that benzoyl chlorides can efficiently react with alkynes in the presence of an iridium catalyst to produce substituted naphthalenes and anthracenes. This process is accompanied by decarbonylation and has been used with 2-naphthoyl chlorides to selectively afford corresponding anthracene derivatives (Yasukawa, Satoh, Miura, & Nomura, 2002).

Synthesis of Benzizoselenazol-3(2H)-ones

The compound 2-(chloroseleno)benzoyl chloride, closely related to 2-(Cyanomethyl)benzoyl chloride, has applications in synthesizing benzizoselenazol-3(2H)-ones. Treatment with nitrogen nucleophiles leads to the formation of 2-substituted 3-hydroxybenzo[b]selenophenes, showing broad utility in synthetic chemistry (Lisiak & Młochowski, 2009).

Formation of Benzo[b]selenophen-3(2H)-ones

2-(Chloroseleno)benzoyl chloride, again related to the compound of interest, has been used as a bifunctional electrophile in reactions with C-H acids. This leads to the production of 2-substituted benzo[b]selenophen-3(2H)-ones and 3-hydroxybenzo[b]selenophenes, highlighting its versatility in creating complex organic structures (Kloc, Osajda, & Mlochowski, 2001).

Oxidation in Organic Synthesis

Benzoylcyanide, a related compound to 2-(Cyanomethyl)benzoyl chloride, is used in the oxidation of N,N-dimethylanilines with molecular oxygen. This process, catalyzed by iron(III) chloride, efficiently produces N-cyanomethyl-N-methylanilines and N-methylformanilides, demonstrating its utility in organic synthesis (Murata, Teramoto, Miura, & Nomura, 1993).

Synthesis of Quinazolinones

Another application of benzoyl chloride derivatives includes the synthesis of quinazolinones, a class of compounds with potential antitumor activity. In this process, 2-fluoro substituted benzoyl chlorides undergo cyclocondensation with 2-amino-N-heterocycles to form 4(3H)-quinazolinones, offering a pathway for creating novel pharmaceutical compounds (Deetz, Malerich, Beatty, & Smith, 2001).

Polymerization Initiator

Benzoyl peroxide, derived from benzoyl chloride, serves as a polymerization initiator in the synthesis of plastics. It can be synthesized affordably from bromobenzene in a three-step process, demonstrating its significance in industrial chemistry (Her, Jones, & Wollack, 2014).

Catalysis in Ester Formation

Benzoyl chloride is utilized in the amine-catalyzed formation of esters from acid chlorides and alcohols. This process, studied using stopped-flow FT-IR spectroscopy, is significant in understanding reaction mechanisms in organic chemistry (Hubbard & Brittain, 1998).

Antitumor Activity

In medicinal chemistry, benzoyl chloride derivatives have been employed in the synthesis of compounds like oxazofurin, which exhibits cytotoxicity toward certain cancer cell lines. This highlights its potential application in the development of new anticancer drugs (Franchetti, Cristalli, Grifantini, Cappellacci, Vittori, Nocentini, 1990).

Material Modification

Benzoyl chloride has been used to modify coal tar pitch, enhancing its properties for use in various industrial applications. The modified pitch shows increased softening point and coking value, demonstrating its usefulness in material science (Cao, Guo, Dong, Xie, Jin, 2015).

Study of Acylation Reactions

The acylation reactions of dihydroquercetin usingbenzoyl chloride have been studied for their potential to produce new compounds with antioxidant, anti-inflammatory, and cytotoxic activity. This research illustrates the importance of benzoyl chloride derivatives in developing new pharmaceutical substances (Boshkayeva, Omarova, Zharimbetov, Ibadullayeva, Bissenbaev, Zhaldybaev, Iskakovа, Ross, Kozhamzharovа, 2016).

Green Chemistry

In the pursuit of environmentally friendly chemistry, benzoyl cyanide, related to 2-(Cyanomethyl)benzoyl chloride, has been used as an alternative for the benzoylation of nucleosides, phenols, and amines. This demonstrates a shift towards 'green' methodologies in chemical synthesis (Prasad, Kumar, Malhotra, Ravikumar, Sanghvi, Parmar, 2005).

Corrosion Inhibition

Spirocyclopropane derivatives synthesized using benzoyl chloride have been studied for their potential as corrosion inhibitors in acidic solutions. This application is crucial in the field of material science and engineering (Chafiq, Chaouiki, Lgaz, Salghi, Bhaskar, Marzouki, Bhat, Ali, Khan, Chung, 2020).

Synthesis of Azaindoles

Benzoyl chloride has been effectively used for the acylation of azaindoles at C-3, a process important for the synthesis of compounds used in pharmaceutical research (Zhang, Yang, Wong, Zhu, Meanwell, Kadow, Wang, 2002).

Safety And Hazards

While specific safety and hazard information for 2-(Cyanomethyl)benzoyl chloride is not available in the search results, benzoyl chloride, a related compound, is considered hazardous . It is corrosive to metals and causes skin and eye irritation . It is recommended to handle it with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

2-(cyanomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-4-2-1-3-7(8)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZWNRPXUQNVJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40477858 | |

| Record name | 2-(Cyanomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyanomethyl)benzoyl chloride | |

CAS RN |

690229-60-8 | |

| Record name | 2-(Cyanomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40477858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.